Cas no 239088-22-3 (2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal)

2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal is a specialized Fmoc-protected amino aldehyde derivative used in peptide synthesis and organic chemistry applications. Its key advantages include the Fmoc group, which provides orthogonal protection for amines, enabling selective deprotection under mild basic conditions. The long decyl chain enhances solubility in organic solvents, facilitating handling in hydrophobic environments. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the construction of complex molecular architectures, where controlled reactivity and stability are critical. Its well-defined structure ensures reproducibility in synthetic workflows, making it a reliable intermediate for researchers in medicinal chemistry and materials science.
2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal structure
239088-22-3 structure
Product Name:2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal
CAS No:239088-22-3
MF:C27H35NO3
MW:421.571707963943
MDL:MFCD06411159
CID:245568
PubChem ID:10070832
Update Time:2025-06-23

2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal Chemical and Physical Properties

Names and Identifiers

    • (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
    • carbamic acid, N-decyl-N-(2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
    • 2-[N-(9-Fluorenylmethoxycarbonyl)-N-decylamino]ethanal
    • 2-[N-(9-FLUORENYLMETHOXYCARBONYL)-N-DECYLAMINO]ETHANAL,OIL
    • Carbamic acid,decyl(2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester (9CI)
    • FT-0604023
    • FD6005
    • N-FMOC-2-(n-decylamino)acetaldehyde
    • MFCD06411159
    • 9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate
    • MS-20532
    • CS-0320630
    • 239088-22-3
    • N-Fmoc-decylaminoacetaldehyde
    • BCP20598
    • Carbamic acid, decyl(2-oxoethyl)-, 9H-fluoren-9-ylmethyl ester
    • SCHEMBL307644
    • AKOS016014211
    • AWGULBUAOMFSCY-UHFFFAOYSA-N
    • AC-25884
    • AMY21469
    • DTXSID70435163
    • A18505
    • (9H-FLUOREN-9-YL)METHYLDECYL(2-OXOETHYL)CARBAMATE
    • 9H-fluoren-9-ylmethyl decyl(2-oxoethyl)carbamate
    • N-Decyl-N-(2-oxoethyl)-9H-fluoren-9-ylmethyl Ester; Decyl(2-oxoethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester
    • BBL102990
    • STL556799
    • 2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal
    • MDL: MFCD06411159
    • Inchi: 1S/C27H35NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,20,26H,2-8,13,18-19,21H2,1H3
    • InChI Key: AWGULBUAOMFSCY-UHFFFAOYSA-N
    • SMILES: O(C(N(CC=O)CCCCCCCCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 421.26185
  • Monoisotopic Mass: 421.26169398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 15
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.3
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.075
  • Boiling Point: 550.59°C at 760 mmHg
  • Flash Point: 286.787°C
  • Refractive Index: 1.547
  • PSA: 46.61

2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Inert atmosphere,Store in freezer, under -20°C

2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal Pricemore >>

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2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:239088-22-3)癸基(2-氧代乙基)氨基甲酸 9H-芴-9-甲基酯
Order Number:LE27056706
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:03
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal

Professional Introduction to Compound with CAS No. 239088-22-3 and Product Name: 2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal

The compound with the CAS number 239088-22-3 and the product name 2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal represents a significant advancement in the field of pharmaceutical chemistry and biotechnology. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and molecular biology research.

At the core of this compound's structure lies the 9-Fluorenylmethoxycarbonyl (Fmoc) group, a widely utilized protecting group in peptide synthesis. The Fmoc group is renowned for its stability under basic conditions, making it an ideal choice for protecting amino groups during multi-step peptide coupling reactions. The incorporation of the Fmoc moiety in 2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal enhances its utility as a building block in the synthesis of complex peptides and peptidomimetics.

The N-decylaminoethanal portion of the compound introduces a hydrophobic decyl chain, which can significantly influence the compound's solubility, bioavailability, and interaction with biological targets. This amphiphilic nature makes it particularly interesting for applications in drug delivery systems, where balancing hydrophilic and hydrophobic interactions is crucial for achieving optimal pharmacokinetic profiles.

Recent advancements in medicinal chemistry have highlighted the importance of structure-activity relationships (SAR) in designing novel therapeutic agents. The combination of the Fmoc group and the decylaminoethanal moiety in this compound provides a versatile platform for exploring SAR. For instance, modifications to the decyl chain or the aldehyde functionality can be explored to optimize binding affinity and selectivity against specific biological targets.

One of the most compelling applications of this compound is in the field of protease inhibition. Proteases play a critical role in various physiological processes, and their dysregulation is often associated with diseases such as cancer, inflammation, and infectious disorders. The aldehyde group in 2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal can be readily converted into Schiff bases or other covalent inhibitors, which can form stable adducts with protease active sites. This covalent binding mechanism offers high specificity and potency, making it an attractive strategy for developing next-generation protease inhibitors.

Moreover, the compound's potential extends to the development of fluorescent probes for cellular imaging. The fluorene moiety is known for its excellent photophysical properties, including high fluorescence quantum yield and excellent photostability. These characteristics make fluorene derivatives valuable tools for fluorescence microscopy and other imaging techniques. By incorporating a fluorophore into a biologically active molecule, researchers can visualize biological processes with high precision and sensitivity.

In conclusion, 2-N-(9-Fluorenylmethoxycarbonyl)-N-decylaminoethanal represents a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable tool for peptide synthesis, protease inhibition, and cellular imaging. As our understanding of structure-activity relationships continues to evolve, compounds like this one will play an increasingly important role in discovering new therapeutic agents and advancing biomedical research.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:239088-22-3)癸基(2-氧代乙基)氨基甲酸 9H-芴-9-甲基酯
LE27056706
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email